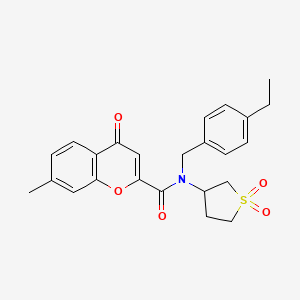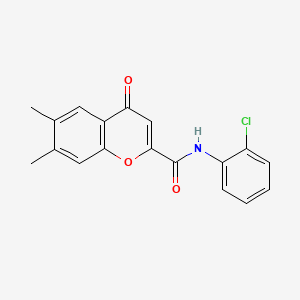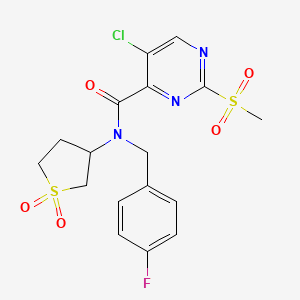
N-(4-chlorophenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-クロロフェニル)-5,7-ジメチル-4-オキソ-4H-クロメン-2-カルボキサミドは、クロメン誘導体のクラスに属する合成有機化合物です。クロメンは、抗菌、抗炎症、抗癌などの様々な生物活性で知られています。
製法
合成経路と反応条件
N-(4-クロロフェニル)-5,7-ジメチル-4-オキソ-4H-クロメン-2-カルボキサミドの合成は、通常、4-クロロアニリンと5,7-ジメチル-4-オキソ-4H-クロメン-2-カルボン酸の縮合反応によって行われます。この反応は、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と、4-ジメチルアミノピリジン(DMAP)などの触媒の存在下、ジクロロメタンなどの有機溶媒中で行われます。 反応混合物は室温で数時間撹拌し、その後、再結晶またはカラムクロマトグラフィーによって精製して目的の生成物を得ます .
工業的製法
この化合物の工業的製造は、同様の合成経路を使用しますが、より大規模で行われます。自動反応器や連続フローシステムを使用すると、合成の効率と収率を向上させることができます。また、温度、圧力、溶媒の選択などの反応条件を最適化することで、プロセスのスケーラビリティをさらに向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-chloroaniline with 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反応の分析
反応の種類
N-(4-クロロフェニル)-5,7-ジメチル-4-オキソ-4H-クロメン-2-カルボキサミドは、次のような様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化し、対応するカルボン酸またはケトンを生成することができます。
還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤を用いた還元反応により、カルボニル基をアルコールに変換することができます。
置換: 4-クロロフェニル基で求核置換反応が起こり、塩素原子がアミンやチオールなどの他の求核剤に置き換わる場合があります。
一般的な試薬と条件
酸化: 還流条件下、水性媒体中の過マンガン酸カリウム。
還元: 低温で無水エーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムや炭酸カリウムなどの塩基の存在下、アミンやチオールなどの求核剤。
主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールの生成。
置換: 様々な官能基を持つ置換誘導体の生成。
科学研究への応用
N-(4-クロロフェニル)-5,7-ジメチル-4-オキソ-4H-クロメン-2-カルボキサミドは、いくつかの科学研究に利用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして、また有機合成における試薬として使用されます。
生物学: 抗菌作用や抗炎症作用の可能性について研究されています。
医学: 抗癌剤としての可能性と、特定の酵素や受容体の阻害能力について調査されています。
産業: 新しい医薬品や農薬の開発に利用されています。
科学的研究の応用
N-(4-chlorophenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
N-(4-クロロフェニル)-5,7-ジメチル-4-オキソ-4H-クロメン-2-カルボキサミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、活性部位またはアロステリック部位に結合することで酵素活性を阻害し、基質の結合とそれに続く触媒活性を阻害する可能性があります。 さらに、細胞受容体と相互作用し、シグナル伝達経路を調節し、細胞応答の変化につながる可能性があります .
類似化合物の比較
類似化合物
N-(4-クロロフェニル)-1,3,4-オキサジアゾール-2-カルボキサミド: 抗結核活性で知られています.
5-(4-クロロフェニル)-1,3,4-チアジアゾール-2-スルホンアミド: 抗ウイルス作用を示します.
独自性
N-(4-クロロフェニル)-5,7-ジメチル-4-オキソ-4H-クロメン-2-カルボキサミドは、クロメンコア構造を持つため、他の類似化合物とは異なる生物活性を示すという点でユニークです。特定の置換パターンと官能基が、そのユニークな薬理学的プロファイルと潜在的な治療応用に貢献しています。
類似化合物との比較
Similar Compounds
N-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide: Known for its antitubercular activity.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Exhibits antiviral properties.
Uniqueness
N-(4-chlorophenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its chromene core structure, which imparts distinct biological activities compared to other similar compounds. Its specific substitution pattern and functional groups contribute to its unique pharmacological profile and potential therapeutic applications.
特性
分子式 |
C18H14ClNO3 |
|---|---|
分子量 |
327.8 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H14ClNO3/c1-10-7-11(2)17-14(21)9-16(23-15(17)8-10)18(22)20-13-5-3-12(19)4-6-13/h3-9H,1-2H3,(H,20,22) |
InChIキー |
UACORUIYCGNCGK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-ethoxy-3-methoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11413463.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11413467.png)

![N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B11413473.png)
![3-(4-fluorophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11413480.png)
![N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide](/img/structure/B11413495.png)


![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11413521.png)


![Diethyl [2-(3,4-dimethoxyphenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11413534.png)
![N-(4-fluorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11413535.png)
![2-[3-(propan-2-yloxy)propyl]-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11413542.png)
